molecular formula C13H19Cl2N3O B1426428 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride CAS No. 1354543-65-9

6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride

Cat. No. B1426428
M. Wt: 304.21 g/mol
InChI Key: FQJXFXOZULJSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride is a specialty product for proteomics research . Its molecular formula is C13H17N3O, and it has a molecular weight of 231.3 .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole dihydrochloride consists of a benzimidazole core, a methoxy group attached to the 6-position, and a piperidin-3-yl group attached to the 2-position .

Scientific Research Applications

Pharmacological Activities

  • Antiarrhythmic and Antiaggregation : Synthesis of dialkylaminobenzimidazoles, including derivatives similar to 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole, has shown potential antiarrhythmic and antiaggregation activities. Some compounds in this class exhibit greater antiaggregatory activity than acetylsalicylic acid (Zhukovskaya et al., 2017).

Antibacterial Properties

  • Antibacterial Effects : A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria of clinical importance, including enterococci (He et al., 2003).

Antihypertensive Potential

  • Potential Antihypertensive Agents : Structural modifications of 4-piperidylbenzimidazolinones, closely related to the compound , have been synthesized as potential antihypertensive agents, demonstrating the relevance of this chemical structure in cardiovascular research (Obase et al., 1983).

Anticancer Activity

  • Anti-Cancer Properties : Extensive research on benzimidazole derivatives, including 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole, has revealed their potential in anticancer therapies. Molecular docking studies indicate that these compounds can be effective EGFR inhibitors with anti-cancer properties (Karayel, 2021).

Antiproliferative Effects

  • Antiproliferative Activity : Novel 2-arylidenaminobenzimidazole derivatives, structurally related to 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole, have been synthesized and shown to possess antiproliferative activity against human leukemia and breast and lung cancer cells, highlighting the potential of these compounds in cancer research (Nowicka et al., 2015).

DNA Sequence Recognition

  • DNA Binding and Recognition : Tris-benzimidazole derivatives, which include structures similar to 6-Methoxy-2-piperidin-3-yl-1h-benzimidazole, have been found to exhibit high AT-base pair selectivity and bind strongly to certain DNA sequences. This property makes them interesting candidates for further research in DNA interaction and potential therapeutic applications (Ji et al., 2001).

properties

IUPAC Name

6-methoxy-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-17-10-4-5-11-12(7-10)16-13(15-11)9-3-2-6-14-8-9;;/h4-5,7,9,14H,2-3,6,8H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXFXOZULJSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-piperidin-3-yl-1h-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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